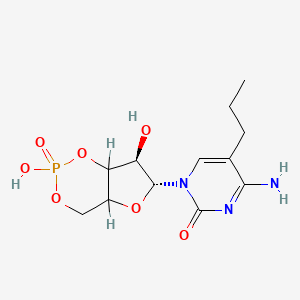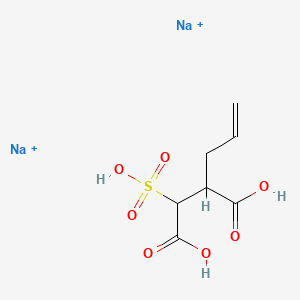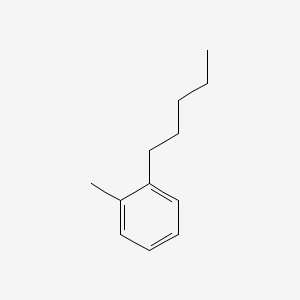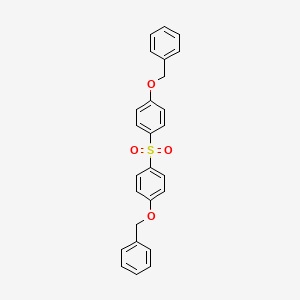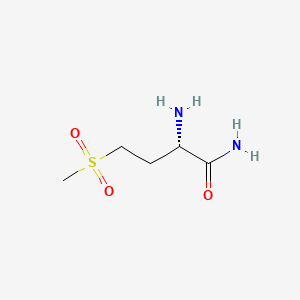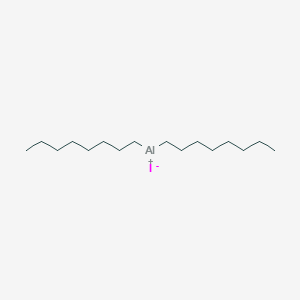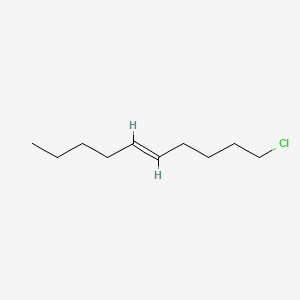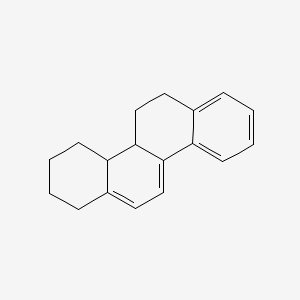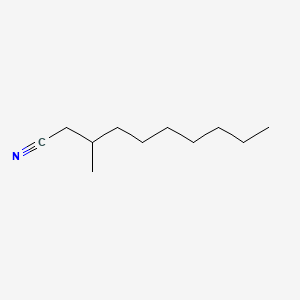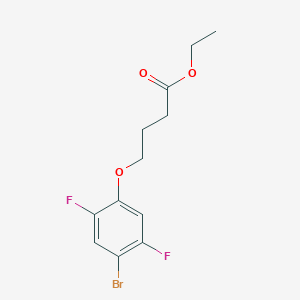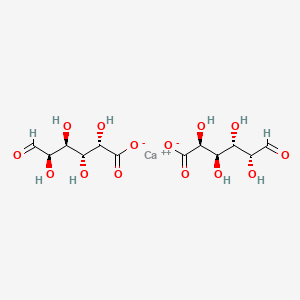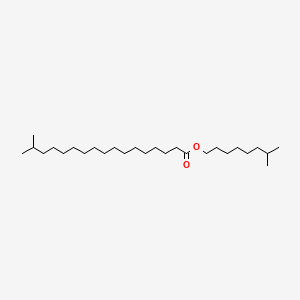
Isononyl isooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl isooctadecanoate is an ester compound with the chemical formula C27H54O2. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is often used to provide a silky, smooth feel to the skin and is valued for its ability to enhance the texture and spreadability of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl isooctadecanoate is typically synthesized through the esterification reaction between isononyl alcohol and isooctadecanoic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 150-200°C under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as a sulfonated resin, at elevated temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Isononyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), temperatures around 100°C.
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), temperatures around 60-80°C.
Major Products Formed
Hydrolysis: Isononyl alcohol and isooctadecanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Isononyl isooctadecanoate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient and texture enhancer in creams, lotions, and makeup products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Industrial Lubricants: Provides lubrication properties in various industrial applications.
Polymer Additives: Used as a plasticizer to improve the flexibility and durability of polymers.
Mechanism of Action
The primary mechanism of action of isononyl isooctadecanoate in cosmetic and personal care products is its ability to form a hydrophobic film on the skin’s surface. This film helps to retain moisture, providing a smooth and soft feel. The compound’s long carbon chain and branched structure contribute to its excellent spreadability and compatibility with other ingredients.
Comparison with Similar Compounds
Similar Compounds
- Isononyl isononanoate
- Isononyl laurate
- Isononyl palmitate
Uniqueness
Isononyl isooctadecanoate is unique due to its specific combination of isononyl alcohol and isooctadecanoic acid, which imparts superior emollient properties and a silky feel compared to other esters. Its branched structure also enhances its spreadability and compatibility with a wide range of cosmetic ingredients, making it a preferred choice in high-end formulations.
Properties
CAS No. |
97375-24-1 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
7-methyloctyl 16-methylheptadecanoate |
InChI |
InChI=1S/C27H54O2/c1-25(2)21-17-13-11-9-7-5-6-8-10-12-14-19-23-27(28)29-24-20-16-15-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
InChI Key |
YHAWVLBERDUQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


